![molecular formula C18H17ClN2O4 B2625125 [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-79-8](/img/structure/B2625125.png)
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a versatile chemical compound with a wide range of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamidoanilino group and a chlorophenyl acetate moiety. Its properties make it valuable in various fields, including chemistry, biology, medicine, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 4-acetamidoaniline with 2-oxoethyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile, while catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often involve the use of automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
科学研究应用
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: In the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate: Similar structure with a methyl group instead of a chlorine atom.
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure with a fluorine atom instead of a chlorine atom.
[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chlorophenyl group enhances its potential for various chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-12(22)20-15-6-8-16(9-7-15)21-17(23)11-25-18(24)10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBCTMYKVHTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/new.no-structure.jpg)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B2625044.png)
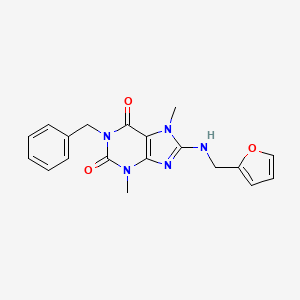
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625046.png)
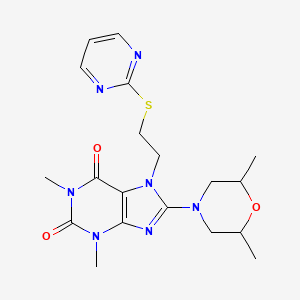
![N-(2,4-difluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2625050.png)
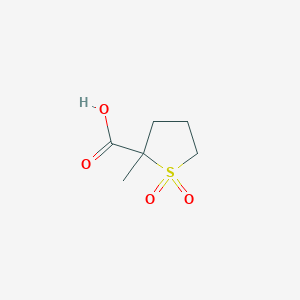
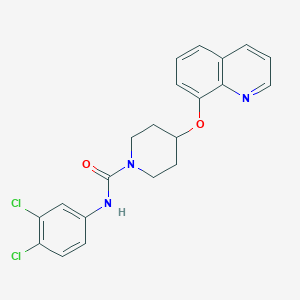
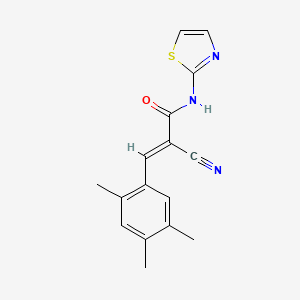
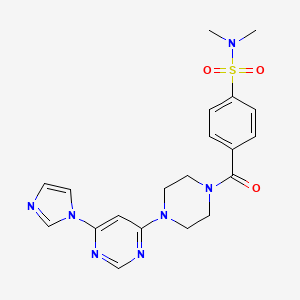
![4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B2625061.png)
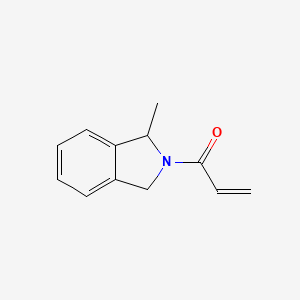
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2625063.png)
![4-methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2625065.png)
